molecular formula C10H13N B12084197 Benzenamine, 2-ethyl-6-methyl-N-methylene- CAS No. 35203-06-6

Benzenamine, 2-ethyl-6-methyl-N-methylene-

Cat. No.: B12084197
CAS No.: 35203-06-6
M. Wt: 147.22 g/mol
InChI Key: UUMWWWHCQIKRJM-UHFFFAOYSA-N
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Description

2-Ethyl-6-methyl-N-methylenebenzenamine is an organic compound with the molecular formula C10H13N It is a derivative of benzenamine, characterized by the presence of ethyl and methyl groups at the 2 and 6 positions, respectively, and a methylene group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-6-methyl-N-methylenebenzenamine can be synthesized through the reaction of formaldehyde with 6-ethyl-o-toluidine. The reaction typically involves the use of formaldehyde as a reagent, which reacts with 6-ethyl-o-toluidine under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of 2-Ethyl-6-methyl-N-methylenebenzenamine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methyl-N-methylenebenzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-Ethyl-6-methyl-N-methylenebenzenamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methyl-N-methylenebenzenamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Ethyl-6-methyl-N-methylenebenzenamine can be compared with other similar compounds, such as:

    2-Ethyl-6-methylbenzenamine: Lacks the methylene group attached to the nitrogen atom.

    2-Methyl-6-ethylbenzenamine: Similar structure but different positioning of the ethyl and methyl groups.

    N-Methylene-2-methyl-6-ethylaniline: Another derivative with a similar structure but different functional groups.

Properties

CAS No.

35203-06-6

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)methanimine

InChI

InChI=1S/C10H13N/c1-4-9-7-5-6-8(2)10(9)11-3/h5-7H,3-4H2,1-2H3

InChI Key

UUMWWWHCQIKRJM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N=C)C

physical_description

Liquid

Origin of Product

United States

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